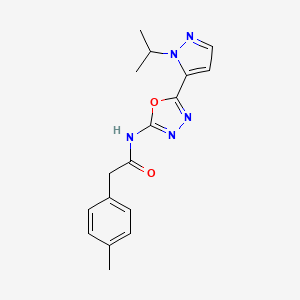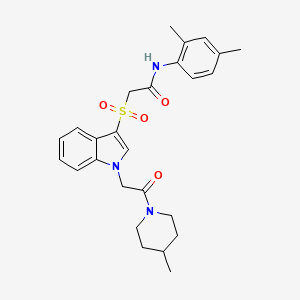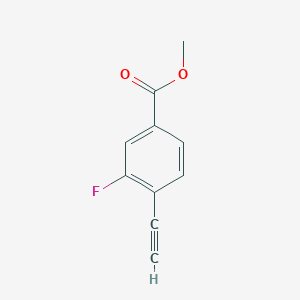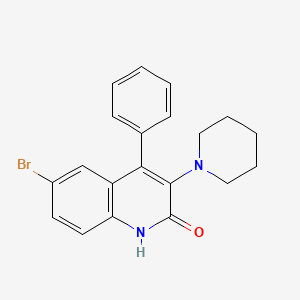
8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that is commonly known as BAMOD. This molecule has been the subject of scientific research due to its potential applications in various fields. BAMOD is a purine derivative that has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of BAMOD is not fully understood. However, it has been suggested that BAMOD inhibits the activity of the enzyme xanthine oxidase. This enzyme plays a key role in the production of free radicals. Therefore, inhibition of xanthine oxidase by BAMOD may reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
BAMOD has been shown to have several biochemical and physiological effects. In vitro studies have shown that BAMOD inhibits the growth of cancer cells. This compound has also been shown to induce apoptosis in cancer cells. Furthermore, BAMOD has been shown to reduce oxidative stress and inflammation in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAMOD has several advantages for lab experiments. This compound is easy to synthesize and purify. Furthermore, BAMOD has been shown to be stable under various conditions. However, there are also some limitations to using BAMOD in lab experiments. One of the main limitations is that the mechanism of action of BAMOD is not fully understood. Therefore, further studies are needed to elucidate the mechanism of action of BAMOD.
Direcciones Futuras
There are several future directions for research on BAMOD. One of the most important directions is the development of BAMOD as a chemotherapeutic agent. Further studies are needed to determine the efficacy of BAMOD in vivo. Furthermore, the mechanism of action of BAMOD needs to be fully understood before it can be developed as a drug. Another future direction for research on BAMOD is the study of its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, BAMOD is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule has been synthesized using several methods. BAMOD has been shown to inhibit the growth of cancer cells in vitro and induce apoptosis in cancer cells. Furthermore, BAMOD has been shown to reduce oxidative stress and inflammation in vitro. However, the mechanism of action of BAMOD is not fully understood. Therefore, further studies are needed to elucidate the mechanism of action of BAMOD.
Métodos De Síntesis
BAMOD can be synthesized using several methods. One of the most common methods is the reaction of 7-octyl-3-methylxanthine with benzylamine. This reaction is carried out in the presence of a catalyst such as palladium on carbon. The reaction yields BAMOD as a white crystalline solid.
Aplicaciones Científicas De Investigación
BAMOD has been studied extensively due to its potential applications in various fields. One of the most important applications of BAMOD is in the field of cancer research. BAMOD has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to induce apoptosis in cancer cells. Therefore, BAMOD has the potential to be developed as a chemotherapeutic agent.
Propiedades
Número CAS |
301354-11-0 |
|---|---|
Fórmula molecular |
C21H29N5O2 |
Peso molecular |
383.496 |
Nombre IUPAC |
8-(benzylamino)-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C21H29N5O2/c1-3-4-5-6-7-11-14-26-17-18(25(2)21(28)24-19(17)27)23-20(26)22-15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,22,23)(H,24,27,28) |
Clave InChI |
HXSPJMGYWFYDMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)


![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2471582.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2471587.png)




